NICKEL DIMETHYLGLYOXIME

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of nickel dimethylglyoxime complexes and related structures has been extensively studied. For instance, Pang et al. (2009) detailed the synthesis of nickel oxide nanotubes with great antibacterial activities, electrochemical capacitance, and magnetic properties, using dimethylglyoxime as a precipitant for the precursor. This method marks a significant development in the synthesis of Ni/C nanorods, showcasing the versatility of nickel dimethylglyoxime in synthesizing nanostructures with varied properties (Pang, H., Lu, Q., Li, Y., & Gao, F., 2009).

Molecular Structure Analysis

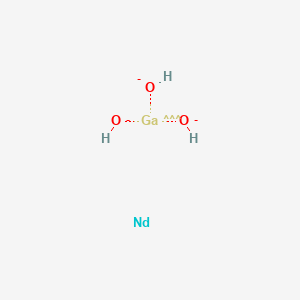

The molecular structure of nickel dimethylglyoxime complexes is crucial for understanding their reactivity and properties. Liu (2007) investigated the mononuclear title complex of nickel with dimethylglyoxime, revealing a distorted square-pyramidal geometry around the nickel ion. This structural insight helps in understanding the bonding and potential reactivity of nickel dimethylglyoxime complexes (Liu, Y., 2007).

Chemical Reactions and Properties

Nickel dimethylglyoxime has been found to exhibit fascinating chemical reactions and properties. For example, Golikand et al. (2006) demonstrated the catalytic activity of a nickel–dimethylglyoxime complex modified nickel electrode towards methanol oxidation in NaOH solution, indicating the complex's potential in electrochemical applications (Golikand, A. N., Asgari, M., Maragheh, M. G., & Shahrokhian, S., 2006).

Physical Properties Analysis

The study of the physical properties of nickel dimethylglyoxime reveals significant insights into its characteristics. Bruce-Smith et al. (2014) followed structural changes in nickel dimethylglyoxime under high pressure using single-crystal X-ray diffraction, showing how pressure influences the compound's physical structure and potentially its reactivity and stability (Bruce-Smith, I. F., Zakharov, B., Stare, J., Boldyreva, E., & Pulham, C., 2014).

Chemical Properties Analysis

Investigations into the chemical properties of nickel dimethylglyoxime have led to the development of various analytical and synthetic methodologies. The work by Young et al. (1987) using X-ray photoelectron spectroscopy to determine the oxidation state of nickel in oxidized nickel (II) dimethylglyoxime complex highlights the compound's ability to undergo oxidation-reduction reactions, providing a foundation for understanding its chemical behavior in various conditions (Young, V., Chang, F., & Cheng, K., 1987).

科学的研究の応用

1. Water Treatment and Photocatalysis

- Application : Ni(DMG)2 is used in the separation of oil-water mixtures and the degradation of organic pollutants in wastewater .

- Method : Ni(DMG)2 microtubes are synthesized by a co-precipitation method and mixed with polydimethylsilicone (PDMS) to create a film. This film is superhydrophobic but oil-friendly, allowing it to separate oil and water efficiently .

- Results : The film is also photocatalytic, enabling it to degrade various dyes in wastewater. A practical wastewater treatment was realized via water–oil separation, followed by fast photocatalytic degradation of solvable dyes .

2. Catalyst in Photocatalytic Processes

- Application : Ni(DMG)2 is used as a catalyst when impregnated on γ-alumina (γ-Al2O3) composites .

- Method : The direct impregnation approach is used to synthesize Ni(DMG)2 on γ-Al2O3 composites. The catalyst particles are dispersed uniformly, indicating that the Ni microcrystalline or Ni nanoparticles on γ-Al2O3 are most likely distributed in a single phase and/or in a homogenous route .

- Results : The photodegradation efficiency of the composites towards methyl orange (MO) dye and methylene blue (MB) dye after UV–visible irradiation for 130 minutes were 61.7% and 19.1%, respectively .

3. Dye-Sensitized Solar Cells

4. Gravimetric Analysis of Nickel

- Application : Ni(DMG)2 is used as a chelating agent in the gravimetric analysis of nickel .

- Method : The complex is distinctively colored and insoluble, leading to its use as a chelating agent in the gravimetric analysis of nickel .

- Results : The use of dimethylglyoxime as a reagent to detect nickel was reported by L. A. Chugaev in 1905 .

5. Detection of Metal Ions

6. Test for Nickel Release

- Application : Ni(DMG)2 is used as a test for nickel release and used for jewelry and for other objects that come in direct contact with the skin .

- Results : The process is highly useful in the identification of a particular kind of dermatitis or skin sensitivity known as Nickel itch .

7. Gravimetric Determination of Nickel

- Application : Ni(DMG)2 is a popular chelating reagent utilized for the gravimetric determination of nickel .

- Method : It helps in the precipitation of Nickel from its aqueous solution .

- Results : Even though it has been found to be remarkably effective in terms of completeness and selectivity, it is not industrially used on a wider scale .

8. Detection of Various Metal Ions

- Application : Ni(DMG)2 is used extensively in analytical chemistry for different metal ions such as platinum, palladium, etc., in the form of detecting reagent, precipitating reagent, and photometric reagent .

9. Test for Nickel Release in Objects in Direct Contact with Skin

Safety And Hazards

将来の方向性

特性

CAS番号 |

13478-93-8 |

|---|---|

製品名 |

NICKEL DIMETHYLGLYOXIME |

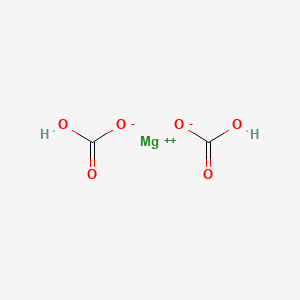

分子式 |

C8H14N4NiO4 |

分子量 |

288.91 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)